molecular formula C26H23FN2O5S B2852889 N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 872198-86-2

N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2852889
CAS No.: 872198-86-2
M. Wt: 494.54
InChI Key: ZTNKZGOHUGMDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H23FN2O5S and its molecular weight is 494.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C26H23FN2O5S
  • Molecular Weight : 494.54 g/mol
  • CAS Number : 872198-86-2

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the quinoline moiety is known to confer several pharmacological properties, including antimicrobial and anti-inflammatory effects. The sulfonamide group enhances solubility and bioavailability, making it a promising candidate for therapeutic applications.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of quinoline derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes critical for bacterial replication.

Anti-inflammatory Properties

Research indicates that quinoline derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This activity may be mediated through the modulation of the NF-kB signaling pathway, which plays a pivotal role in inflammation.

Case Studies

  • In Vitro Studies : A study assessing the anti-inflammatory effects of related quinoline compounds demonstrated a reduction in IL-6 and TNF-alpha levels in macrophage cultures treated with these compounds.
  • In Vivo Models : In animal models of inflammation, administration of similar quinoline derivatives resulted in decreased paw edema and inflammatory cell infiltration, suggesting effective anti-inflammatory action.

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
CytotoxicitySelective cytotoxicity against cancer cell lines

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-16-4-10-22(17(2)12-16)28-25(30)15-29-14-24(26(31)21-13-18(27)5-11-23(21)29)35(32,33)20-8-6-19(34-3)7-9-20/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNKZGOHUGMDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.